Azido-PEG4-Boc
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Material Science Architectures
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in biomedical applications. sigmaaldrich.comnih.gov The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique to improve the pharmacokinetic properties of therapeutic agents. sigmaaldrich.combiosyn.com PEGylation can increase the solubility and in vivo stability of drugs, reduce their clearance rate from circulation, and minimize unwanted immune responses. nih.govnih.gov
In material science, PEGs are used to create hydrogels, which are three-dimensional polymer networks swollen with water. sigmaaldrich.com These hydrogels are resistant to protein adhesion and biodegradation, making them suitable for applications in tissue engineering and drug delivery. sigmaaldrich.com The properties of PEG, such as its molecular weight and architecture (linear, branched, or multi-arm), can be tailored to specific applications. sigmaaldrich.com For instance, lower molecular weight PEGs are often used for protein PEGylation, while higher molecular weight PEGs are employed in the formation of hydrogels. sigmaaldrich.com
Key Properties of Polyethylene Glycol (PEG) for Research Applications:
| Property | Description |
| Biocompatibility | Generally non-toxic and non-immunogenic, making it suitable for in vivo applications. sigmaaldrich.comthermofisher.com |
| Hydrophilicity | High solubility in water and aqueous solutions, which can be conferred to conjugated molecules. nih.govthermofisher.com |
| Flexibility | The polymer chain is highly flexible, allowing for modifications without causing steric hindrance. thermofisher.com |
| Tunability | Available in a wide range of molecular weights and architectures to suit various needs. sigmaaldrich.com |
Role of Azide (B81097) and tert-Butyl Ester Functionalities in Enabling Diverse Research Trajectories
The azide (N₃) and tert-butyl ester functionalities are crucial components of Azido-PEG4-t-butyl ester, each offering distinct advantages in chemical synthesis. The azide group is a key player in "click chemistry," a set of powerful and reliable reactions that proceed with high efficiency and selectivity. nobelprize.orgmdpi.com Specifically, azides readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com These reactions are bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. sigmaaldrich.com This property has made azides invaluable for applications such as bioconjugation, where a biomolecule is linked to a reporter molecule for detection or to a drug for targeted delivery. wikipedia.org
The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. thieme.dethieme-connect.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyl ester is particularly useful due to its stability under a variety of conditions, including exposure to nucleophiles and reducing agents. thieme.de It can be selectively removed, or "deprotected," under acidic conditions to reveal the free carboxylic acid, which can then participate in further reactions. thieme.delibretexts.org This controlled deprotection allows for the sequential construction of complex molecules.
Evolution of Click Chemistry and its Intersections with Azido-PEG4-t-butyl Ester Applications
The concept of "click chemistry," introduced in the late 1990s, emphasizes the use of highly efficient and reliable reactions for the modular synthesis of complex molecules. wikipedia.orgpcbiochemres.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govpcbiochemres.com This reaction is highly regiospecific, yielding only the 1,4-disubstituted product, and can be performed under mild, often aqueous, conditions. nih.gov
The development of click chemistry has revolutionized various scientific disciplines, including drug discovery, materials science, and bioconjugation. pcbiochemres.comiipseries.org The initial CuAAC reaction, while highly effective, had the drawback of copper's potential toxicity in living systems. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that utilizes strained cyclooctynes. pcbiochemres.com
Azido-PEG4-t-butyl ester is a valuable reagent in the context of click chemistry. Its azide functionality allows it to be readily "clicked" onto molecules containing an alkyne group. broadpharm.com The PEG4 spacer provides flexibility and enhances solubility, while the tert-butyl ester protected carboxyl group offers a site for subsequent modifications after deprotection. This makes Azido-PEG4-t-butyl ester a versatile building block for constructing a wide range of molecules, including PROTACs (proteolysis-targeting chimeras) and other complex bioconjugates. medchemexpress.comtargetmol.com
Generations of Click Chemistry:
| Generation | Key Reaction | Catalyst/Promoter | Key Features |
| First | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency, regiospecificity, mild reaction conditions. pcbiochemres.com |
| Second | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctynes (e.g., DBCO, BCN) | Copper-free, suitable for live-cell applications. medchemexpress.compcbiochemres.com |
| Third | Tetrazine Ligation | Tetrazine and trans-Cyclooctene (TCO) | Extremely fast reaction kinetics, no catalyst required. pcbiochemres.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOGRGKKXWMJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190858 | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581066-04-8 | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581066-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Azido Peg4 T Butyl Ester
Methodologies for Azido-PEG4-t-butyl Ester Synthesis
The synthesis of Azido-PEG4-t-butyl ester is not typically a single-step process but rather a multi-step sequence that allows for the precise installation of its distinct functional groups. The methodologies often involve the construction of the PEG backbone, followed by the introduction of the azide (B81097) and the protected ester.
General Synthetic Routes and Optimization
The most common synthetic route to Azido-PEG4-t-butyl ester starts from a commercially available PEG diol, specifically tetraethylene glycol. A general and effective two-step process involves the conversion of a terminal hydroxyl group into a good leaving group, which is then displaced by an azide nucleophile. researchgate.net
A typical synthetic sequence is as follows:
Activation of the Hydroxyl Group: One of the terminal hydroxyl groups of a suitable precursor, such as Hydroxy-PEG4-t-butyl ester, is activated. This is commonly achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) (TEA) and a suitable solvent like dichloromethane (B109758) (DCM). This reaction forms a tosylate or mesylate intermediate, which are excellent leaving groups for subsequent nucleophilic substitution. mdpi.com
Azidation: The tosylated or mesylated intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or in a mixture of ethanol (B145695) and water. The azide ion displaces the tosylate or mesylate group via an Sₙ2 reaction to yield the final Azido-PEG4-t-butyl ester. researchgate.netmdpi.com
Optimization of this route involves careful control of reaction conditions to maximize yield and purity. For instance, the temperature of the azidation step may be elevated to ensure complete reaction. ijrpr.com Purification at each step, often by column chromatography, is crucial to remove byproducts and unreacted starting materials. alfa-chemistry.com
Scalable Synthesis Approaches for Research Scale
For producing research-scale quantities (multi-gram), the synthetic route must be robust and reproducible. A scalable synthesis analogous to that of Azido-PEG4-NHS ester can be adapted for Azido-PEG4-t-butyl ester. ijrpr.com
A representative scalable, three-step synthesis is outlined below:
Synthesis of a Mono-protected PEG4 Intermediate: Tetraethylene glycol is reacted with tert-butyl acrylate (B77674) in the presence of a catalytic amount of a strong base like sodium metal in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction introduces the t-butyl ester functionality at one end of the PEG chain, leaving a free hydroxyl group at the other. The reaction is typically stirred at room temperature for an extended period (e.g., 15 hours) and then quenched and neutralized. ijrpr.com
Tosylation of the Hydroxyl Group: The resulting Hydroxy-PEG4-t-butyl ester is then dissolved in a solvent like methylene (B1212753) chloride along with a base such as triethylamine. p-Toluenesulfonyl chloride is added, often at a reduced temperature (0-5 °C), to form Tosyl-PEG4-t-butyl ester. ijrpr.com
Nucleophilic Substitution with Azide: The purified tosylated intermediate is then subjected to reaction with an excess of sodium azide. The reaction can be carried out in a mixture of acetone (B3395972) and water at an elevated temperature (e.g., 50 °C) for several hours to drive the substitution to completion. After workup and purification, typically by column chromatography, the desired Azido-PEG4-t-butyl ester is obtained.
This approach is advantageous for its use of readily available starting materials and for the reliable nature of the chemical transformations involved.
Derivatization from Precursor Compounds
Azido-PEG4-t-butyl ester can be efficiently synthesized through the derivatization of closely related precursor molecules. This is often the most direct method, relying on the availability of these precursors.
| Precursor Compound | Reagents and Conditions | Resulting Transformation |
| Hydroxy-PEG4-t-butyl ester | 1. p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), in Dichloromethane (DCM). 2. Sodium Azide (NaN₃) in DMF or Ethanol/Water. | The hydroxyl group is first converted to a tosylate, which is then displaced by the azide ion to form the final product. mdpi.commedchemexpress.com |
| Tosyl-PEG4-t-butyl ester | Sodium Azide (NaN₃) in a suitable solvent like DMF. | The tosyl group, being a good leaving group, is directly displaced by the azide in a one-step nucleophilic substitution. google.com |
| Amino-PEG4-t-butyl ester | Not a direct or common precursor for azidation. | While amines can be converted to azides, this is a more complex transformation and not the preferred route when other precursors are available. |
The most straightforward derivatization begins with Hydroxy-PEG4-t-butyl ester . medchemexpress.comsigmaaldrich.com The hydroxyl group is first activated, for example, by converting it to a tosylate, and then this leaving group is displaced by sodium azide. mdpi.com Alternatively, if Tosyl-PEG4-t-butyl ester is available, a single-step reaction with sodium azide is sufficient to yield the target compound. google.com
Functional Group Manipulation and Controlled Deprotection
The utility of Azido-PEG4-t-butyl ester in multi-step synthesis is derived from the orthogonal reactivity of its terminal functional groups. The azide can undergo click chemistry independently, while the tert-butyl ester can be selectively removed to reveal a carboxylic acid for amidation or other transformations.
Acid-Catalyzed Deprotection of the tert-Butyl Ester Moiety
The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to many reaction conditions but can be selectively cleaved under acidic conditions to liberate the free carboxylic acid. smolecule.combroadpharm.com
This deprotection is a critical step when the carboxylic acid end of the molecule is to be coupled to another chemical entity, for example, an amine-containing molecule to form an amide bond.
Common Reagents and Conditions for Deprotection:
| Reagent | Conditions | Comments |
| Trifluoroacetic Acid (TFA) | Typically used neat or in a solvent like DCM at room temperature. | Highly effective and common, but TFA is corrosive and requires careful handling. The reaction is usually rapid. ijrpr.com |
| Hydrochloric Acid (HCl) | Often used as a solution in an organic solvent like dioxane or as a concentrated aqueous solution. | A common and effective method. The pH is lowered significantly to effect cleavage. ijrpr.com |
| Formic Acid | Can be used as a milder alternative to TFA or HCl. | May require longer reaction times or elevated temperatures. |
The general mechanism involves the protonation of the ester oxygen by the acid, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. This process is highly selective for the t-butyl ester, leaving other functional groups like the azide intact. smolecule.combroadpharm.com
Synthesis of Branched and Multifunctional Azido-PEG-t-butyl Ester Architectures
The development of complex macromolecular structures from linear building blocks like Azido-PEG4-t-butyl ester has enabled significant advances in materials science and biomedicine. Creating branched and multifunctional architectures enhances the utility of the basic linear PEG chain, offering a higher density of functional groups, unique spatial arrangements, and modified physicochemical properties. These sophisticated structures are synthesized using established polymer chemistry strategies, primarily focusing on divergent or convergent approaches to build multi-arm and dendritic molecules.
Design and Synthesis of Multi-Arm PEG Analogues
The design of multi-arm analogues of Azido-PEG-t-butyl ester involves the attachment of multiple PEG chains, each featuring the characteristic azide and tert-butyl ester termini, to a central core molecule. The synthesis of these star-shaped or dendritic polymers can be broadly categorized into two main strategies: the divergent ("core-first") method and the convergent ("arm-first") method. acs.orgacs.org
Divergent Synthesis: This approach begins with a multifunctional core molecule, which acts as an initiator. acs.org Common cores include polyols such as glycerol (B35011) (3-arm), pentaerythritol (B129877) (4-arm), dipentaerythritol (B87275) (6-arm), and hexaglycerol (B12301427) or tripentaerythritol (B147583) (8-arm). jenkemusa.comjenkemusa.com The synthesis proceeds by growing the polymer arms outwards from this central scaffold. For PEG-based structures, this is typically achieved through the ethoxylation of the core's hydroxyl groups, followed by functionalization of the terminal ends of the newly formed PEG arms. jenkemusa.comjenkemusa.com To create a heterobifunctional multi-arm structure containing both azide and t-butyl ester groups, a precursor multi-arm PEG with terminal hydroxyl groups is synthesized first. These hydroxyl groups are then converted into the desired functionalities through subsequent chemical modifications. For instance, some arms could be tosylated and then converted to azides, while others are reacted to introduce a protected carboxyl group like the t-butyl ester.
Convergent Synthesis: In this strategy, the arms of the polymer are synthesized first and then attached to a central core molecule in the final step. acs.orgacs.org This method offers better control over the final structure and purity, as the individual arms (dendrons) can be purified before the final conjugation step. For example, a monofunctionalized Azido-PEG-t-butyl ester could be prepared and then coupled to a core molecule featuring multiple reactive sites. chemrxiv.org More complex, Y-shaped or "trifunctional" linkers can also be synthesized via convergent pathways, for instance, by the reductive coupling of a primary azide to bifunctional PEG-azide precursors, yielding a dialkylamine core with multiple functional ends. rsc.org These pre-formed branched blocks can then be used in further constructions.
A key challenge in synthesizing heterobifunctional multi-arm PEGs is achieving precise control over the number and location of different functional groups. This often requires orthogonal protection strategies, where different protecting groups are used for various functionalities, allowing for their selective removal and reaction at different stages of the synthesis. rsc.org
Several branched PEG linkers incorporating azide and t-butyl ester groups are commercially available, demonstrating the successful application of these synthetic strategies. These reagents are valuable tools for constructing more complex molecules.
| Compound Name | Core Structure Type | Number of Arms | Terminal Groups | CAS Number |
|---|---|---|---|---|
| N-(Azido-PEG2)-N-Bis(PEG4-t-butyl ester) | Amine-based (Y-shape) | 3 | 1x Azide, 2x t-butyl ester | N/A |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | Amine-based (Y-shape) | 3 | 1x Azide, 2x t-butyl ester | N/A |
| N-(Azido-PEG3)-N-bis(PEG3-t-butyl ester) | Amine-based (Y-shape) | 3 | 1x Azide, 2x t-butyl ester | 2055042-56-1 |
| N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) | Amine-based (Y-shape) | 3 | 1x Azide, 2x t-butyl ester | N/A |
| 4-Arm PEG-Azide | Pentaerythritol | 4 | 4x Azide | N/A |
Integration into Complex Molecular Constructs and Scaffolds
The true utility of branched Azido-PEG-t-butyl ester architectures lies in their application as scaffolds for building complex, multifunctional molecules. The distinct reactivity of the azide and the protected carboxyl groups allows for directed, stepwise conjugation.
A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the protein's degradation. broadpharm.com The linker connecting the target protein binder and the E3 ligase ligand is a critical component of the PROTAC, and branched PEG structures are frequently employed for this purpose. nih.govjenkemusa.com The azide group on a branched linker like N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) can be coupled to an alkyne-modified molecule (e.g., an E3 ligase ligand) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". medchemexpress.com The t-butyl ester groups can then be deprotected under acidic conditions to reveal free carboxylic acids. These can be subsequently conjugated to an amine-containing target protein ligand through standard amide bond formation. This modular approach allows for the rapid assembly of PROTAC libraries with varying linker lengths and spatial orientations to optimize degradation efficiency. nih.gov
Beyond PROTACs, these multi-arm PEGs are valuable for creating other complex constructs. They can serve as core structures for:
Hydrogels: Multi-arm PEGs with reactive handles like azides can be cross-linked with molecules containing complementary groups (e.g., alkynes) to form hydrogels. jenkemusa.comjenkemusa.com These materials are widely used in drug delivery and tissue engineering.
Dendritic Copolymers: The azide group can serve as a focal point for the divergent growth of a dendritic block, creating well-defined linear-dendritic block copolymers. acs.org These structures can self-assemble into nanoparticles for drug delivery applications.
Multivalent Displays: By attaching multiple copies of a targeting ligand (e.g., a carbohydrate or peptide) to a multi-arm PEG scaffold, researchers can create constructs that bind to cellular receptors with high avidity. A convergent strategy, where different ligands are attached to separate arms before being joined to a central core, allows for the creation of heterofunctional multivalent displays. chemrxiv.org
The synthesis of these complex architectures relies on the orthogonality of the reactions. The azide's specific reactivity in click chemistry does not interfere with the chemistry used for the deprotection of the t-butyl ester and subsequent amidation, allowing for a controlled and stepwise construction of the final molecule.
Advanced Click Chemistry Applications of Azido Peg4 T Butyl Ester
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation
The most prominent application of azido-functionalized molecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a set of reactions known for their high yield, selectivity, and simple reaction conditions. broadpharm.comnih.gov The CuAAC reaction involves the joining of an azide (B81097), such as the one present in Azido-PEG4-t-butyl ester, and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. nih.gov This reaction is highly bioorthogonal because neither azide nor alkyne groups are commonly found in natural biological systems. interchim.fr
The CuAAC reaction is understood to proceed through a stepwise mechanism, initiated by the formation of a copper(I) acetylide intermediate. uga.edu The Cu(I) catalyst facilitates the [3+2] cycloaddition between the azide and the alkyne. nih.gov While the classic Huisgen 1,3-dipolar cycloaddition can occur thermally, the presence of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-triazole isomer.
The kinetics of the CuAAC reaction are complex and can be influenced by several factors, most notably the concentration of the copper catalyst. nih.gov When copper is present in catalytic amounts, the reaction rate often exhibits a near zero-order dependence on the concentrations of the azide and alkyne. nih.gov Generally, CuAAC reactions are characterized by high second-order rate constants, typically falling within the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov This rapid kinetic profile makes the reaction highly efficient even at low reactant concentrations, which is a significant advantage for biological applications.
Achieving high-yield bioconjugation with Azido-PEG4-t-butyl ester using CuAAC often requires careful optimization of reaction conditions. Key parameters include the copper source, the use of stabilizing ligands, and solvent choice. The Cu(I) catalyst can be introduced directly as a salt, but it is more commonly generated in situ via the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. nih.govnih.gov
To enhance the efficiency and prevent the disproportionation or oxidation of the Cu(I) catalyst in aqueous media, stabilizing ligands are crucial. These ligands chelate the copper ion, maintaining its catalytic activity and improving solubility. The choice of ligand can also modulate the reaction kinetics. nih.gov
| Parameter | Description | Common Reagents/Conditions | Purpose in Optimization |
| Copper Source | Provides the essential Cu(I) catalyst. | In situ reduction of CuSO₄ with Sodium Ascorbate; Cu(I) salts (e.g., CuBr). nih.govnih.gov | Ensures a ready supply of the active catalyst. In situ generation is often preferred for convenience and to minimize premature oxidation. |
| Stabilizing Ligand | Chelates the Cu(I) ion. | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine); BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). nih.gov | Prevents catalyst precipitation, protects against oxidation, and can accelerate the reaction rate. |
| Solvent System | The medium in which the reaction is performed. | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMF. uni-muenchen.de | The hydrophilic PEG4 spacer on Azido-PEG4-t-butyl ester improves solubility in aqueous systems, which is critical for maintaining the integrity of biomolecules. |
| pH Control | The acidity or basicity of the reaction medium. | Typically performed near neutral pH (pH 7-8) for bioconjugation. broadpharm.com | Maintains the stability and function of biological molecules like proteins while ensuring efficient catalysis. |
Mechanistic Considerations and Reaction Kinetics
Staudinger Ligation and Other Bioorthogonal Reactions
While most commonly used in cycloaddition reactions, the azide group of Azido-PEG4-t-butyl ester can also participate in the Staudinger ligation. This reaction involves the coupling of an azide with a specifically engineered triarylphosphine, typically one bearing an ortho-ester group. broadpharm.comiris-biotech.de The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization to yield a stable amide bond, releasing the phosphine (B1218219) oxide byproduct. acs.org The traceless variant of this ligation is particularly elegant, as the phosphine moiety is completely cleaved from the final product. acs.org The Staudinger ligation is highly selective and has been successfully used for protein modification and DNA labeling. iris-biotech.de
The development of mutually orthogonal reaction pairs is a central theme in modern chemical biology. researchgate.net Beyond the azide-based chemistries, reactions like the IEDDA cycloaddition between tetrazines and strained alkenes (e.g., trans-cyclooctenes, TCO) or alkynes (e.g., BCN) have emerged as another major class of bioorthogonal transformations. nih.gov IEDDA reactions are known for their exceptionally fast kinetics, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.gov The ability to use SPAAC and IEDDA in parallel highlights the modularity of the click chemistry toolbox, where reagents like Azido-PEG4-t-butyl ester can be combined with a variety of complementary partners to achieve sophisticated biological labeling and engineering goals.
Development of Phosphine-Based Reagents
The Staudinger ligation is a highly selective method for the covalent modification of biomolecules, proceeding via the reaction of an azide with a phosphine. rsc.orgnih.govacs.org The reaction was first described as a modification of the classic Staudinger reaction, where an electrophilic trap, typically a methyl ester, is incorporated into the phosphine reagent to capture the intermediate aza-ylide, leading to the formation of a stable amide bond. nih.govuni-halle.de
The development of phosphine-based reagents has been a critical area of research to enhance reaction kinetics and biocompatibility. Early phosphine reagents, while effective, were often prone to air oxidation, which limited their utility in biological systems. uq.edu.au To address this, more sophisticated phosphine reagents have been designed. These include triarylphosphines with electron-donating or -withdrawing substituents to modulate reactivity and solubility. For PEGylated azides like Azido-PEG4-t-butyl ester, water-soluble phosphine reagents are particularly advantageous, as they facilitate reactions in aqueous biological environments. nih.gov
Furthermore, "traceless" Staudinger ligations have been developed, where the phosphine oxide byproduct is not incorporated into the final conjugate. nih.gov This is achieved by designing phosphine reagents with cleavable linkers. Such advancements are crucial for applications where the presence of the phosphine oxide moiety could be undesirable. The choice of phosphine reagent is critical and often tailored to the specific application, considering factors like the nature of the azide, the desired reaction rate, and the biological context of the experiment.
Formation of Stable Triazole Linkages in Diverse Chemical Systems
A prominent application of Azido-PEG4-t-butyl ester is its use in click chemistry to form stable 1,2,3-triazole linkages. This is typically achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). thermofisher.comsmolecule.comvulcanchem.com The azide group on the Azido-PEG4-t-butyl ester readily reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a 1,4-disubstituted triazole with high regioselectivity and efficiency. smolecule.combroadpharm.com
Alternatively, in SPAAC, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst. vulcanchem.cominterchim.fr This is particularly advantageous for in vivo applications where the toxicity of copper is a concern. The resulting triazole linkage is highly stable under a wide range of chemical and biological conditions.
The versatility of Azido-PEG4-t-butyl ester in forming stable triazole linkages has been exploited in various systems. For example, it can be used to PEGylate proteins, peptides, and other biomolecules to improve their solubility and pharmacokinetic properties. The t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for further conjugation, creating multifunctional constructs. smolecule.comvulcanchem.com This dual functionality makes Azido-PEG4-t-butyl ester a valuable tool in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles. vulcanchem.com
| Click Reaction Variant | Reactant with Azido-PEG4-t-butyl ester | Key Features | Resulting Linkage |
| CuAAC | Terminal Alkyne | Requires Cu(I) catalyst, high yield and regioselectivity | Stable 1,4-disubstituted 1,2,3-triazole |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, fast kinetics | Stable triazole |
Applications in Bioconjugation and Biomedical Research
Protein and Peptide Conjugation Strategies
The ability to modify proteins and peptides with precision is crucial for understanding their function and developing new therapeutics. Azido-PEG4-t-butyl ester provides a robust method for achieving such modifications.
The azide (B81097) group of Azido-PEG4-t-butyl ester is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.comaxispharm.com This allows for the site-specific attachment of the linker to proteins and peptides that have been engineered to contain a complementary alkyne group. This approach enables the introduction of a wide array of functionalities, such as fluorescent dyes or other reporter molecules, at a defined location on the biomolecule, facilitating detailed studies of protein structure and function.
The reaction between an azide and an alkyne, often catalyzed by copper(I), forms a stable triazole linkage. iris-biotech.de This bioorthogonal reaction proceeds with high yield and selectivity, even in complex biological mixtures, minimizing off-target modifications. ijrpr.com
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. issuu.comissuu.comnih.gov The PEG4 spacer in Azido-PEG4-t-butyl ester contributes to this effect by increasing the hydrodynamic radius and aqueous solubility of the conjugated protein or peptide. issuu.comissuu.comnih.gov
This modification can lead to several benefits, including:
Reduced Renal Clearance: The increased size of the PEGylated biomolecule slows its filtration by the kidneys, prolonging its circulation time in the bloodstream. issuu.comissuu.comnih.gov
Decreased Immunogenicity: The hydrophilic PEG chain can shield the protein or peptide from the host's immune system, reducing the likelihood of an immune response. nih.gov
Improved Stability: PEGylation can protect the biomolecule from proteolytic degradation, enhancing its stability in biological environments. nih.gov
| Property | Effect of PEGylation | Mechanism |
|---|---|---|
| Circulation Half-Life | Increased | Reduced renal clearance due to increased hydrodynamic size. issuu.comissuu.comnih.gov |
| Immunogenicity | Decreased | Steric shielding of epitopes by the hydrophilic PEG chain. nih.gov |
| Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility in aqueous environments. broadpharm.comissuu.comissuu.com |
| Proteolytic Degradation | Decreased | Steric hindrance prevents access of proteases to the protein surface. nih.gov |
Site-Specific Modification of Biomolecules
Development of Antibody-Drug Conjugates (ADCs) and PROTACs
Azido-PEG4-t-butyl ester plays a significant role in the design and synthesis of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The azide functionality allows for the attachment of the linker to the targeting molecule via click chemistry. medchemexpress.commedchemexpress.com After deprotection of the t-butyl ester to reveal the carboxylic acid, a therapeutic payload can be attached through amide bond formation. vulcanchem.com This modular approach allows for the synthesis of a diverse library of conjugates with different drug-linker combinations.
The properties of the linker, including its length and hydrophilicity, are crucial. The PEG4 component of Azido-PEG4-t-butyl ester enhances the water solubility of the linker, which can be particularly beneficial when working with hydrophobic drug molecules. researchgate.net Improved hydrophilicity can prevent aggregation of the ADC and improve its pharmacokinetic profile. researchgate.net
The drug-to-antibody ratio (DAR) is a key parameter in ADC development, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for achieving therapeutic efficacy without causing undue toxicity. The use of branched linkers, which can be synthesized using derivatives of Azido-PEG4-t-butyl ester, allows for the attachment of multiple drug molecules at a single conjugation site, enabling precise control over the DAR. axispharm.commdpi.com
For instance, a branched linker with two t-butyl ester groups can be used to attach two drug molecules, leading to a higher payload capacity. axispharm.com This can be particularly advantageous for delivering potent drugs where a higher concentration at the target site is required. Research has shown that hydrophilic linkers, such as those incorporating PEG spacers, can enable higher DARs without the aggregation issues often seen with hydrophobic linkers. researchgate.net
| Linker Property | Impact on ADC | Rationale |
|---|---|---|
| Hydrophilicity (e.g., PEG spacer) | Reduced aggregation, improved pharmacokinetics | Increased water solubility prevents clumping of hydrophobic ADCs. researchgate.net |
| Branched Structure | Higher Drug-to-Antibody Ratio (DAR) | Allows for the attachment of multiple drug molecules per linker. axispharm.commdpi.com |
| Cleavable vs. Non-cleavable | Controlled drug release | Cleavable linkers release the drug in the target cell, while non-cleavable linkers rely on antibody degradation. axispharm.com |
Linker Design Principles for Targeted Drug Delivery
Nucleic Acid and Oligonucleotide Functionalization
The principles of bioconjugation using Azido-PEG4-t-butyl ester extend to the modification of nucleic acids and oligonucleotides. This enables the development of novel diagnostic and therapeutic agents.
Functionalized oligonucleotides are essential tools in molecular biology and diagnostics. Azido-PEG4-t-butyl ester can be used to introduce an azide group onto a nucleic acid, which can then be used for subsequent "click" reactions to attach labels, such as fluorescent dyes or biotin. jenabioscience.com This is particularly useful for creating probes for in situ hybridization, PCR, and other nucleic acid-based assays.
The ability to attach various moieties to oligonucleotides also opens up possibilities for therapeutic applications. For example, conjugating a targeting ligand to an antisense oligonucleotide or siRNA molecule can improve its delivery to specific cells or tissues. The PEG4 spacer can again play a beneficial role by improving the solubility and pharmacokinetic properties of the nucleic acid-based drug. google.com
Integration into Polynucleotide Constructs
The modification of polynucleotides, such as DNA and RNA, is crucial for developing novel therapeutic and diagnostic agents. Azido-PEG4-t-butyl ester plays a significant role in the synthesis and functionalization of these constructs.
In the solid-phase synthesis of oligonucleotides, this linker can be utilized to introduce an azide group at a specific position. google.com This azide can then be used to attach other molecules of interest, such as targeting ligands or imaging agents, through click chemistry. For instance, a patent describes the preparation of polynucleotide constructs where a branched moiety carrying auxiliary groups is linked to the polynucleotide. google.com In one example, "Azido Peg4 acid" is activated and reacted with another molecule to form a larger construct, highlighting the utility of the azide and acid functionalities in building complex biomolecules. google.com
The ability to introduce modifications at either the 5' or 3' terminus, or even at internal positions of a polynucleotide, offers precise control over the architecture of the final construct. This is essential for applications where the spatial arrangement of different functional domains is critical for activity.
Applications in Gene Therapy and Diagnostics
In the realm of gene therapy, the targeted delivery of nucleic acid-based drugs is a major challenge. Azido-PEG4-t-butyl ester can be used to conjugate targeting moieties to viral vectors or lipid nanoparticles, enhancing their ability to deliver their genetic payload to specific cells or tissues. A patent on modified viral particles for gene therapy describes the use of Azido-PEG4-NHS ester to label the cholera toxin B subunit, which is then conjugated to an adeno-associated virus (AAV) to facilitate retrograde transport to neuronal cell bodies. google.com
For diagnostic applications, the linker can be used to attach reporter molecules, such as fluorescent dyes or radiolabels, to probes that can detect specific biomarkers. The click chemistry reaction enabled by the azide group ensures a stable and specific attachment, leading to reliable and sensitive diagnostic assays.
Cellular and Biomolecular Imaging Applications
Visualizing cellular processes and biomolecules in their native environment is fundamental to understanding biology and disease. Azido-PEG4-t-butyl ester contributes to this field through its application in metabolic labeling and the development of molecular probes.
Metabolic Labeling Strategies for Imaging Intracellular Structures
Metabolic labeling is a powerful technique that involves introducing a bioorthogonally reactive chemical reporter into a cell's metabolic pathways. This reporter is then incorporated into newly synthesized biomolecules, such as proteins, glycans, or lipids.
Azido-PEG4-t-butyl ester can be used in conjunction with metabolic labeling. For example, cells can be fed with an azide-modified sugar, which gets incorporated into cell surface glycans. These azide groups can then be reacted with a fluorescently labeled alkyne via click chemistry, allowing for the visualization of the glycans. While direct use of Azido-PEG4-t-butyl ester in metabolic labeling itself is less common, its derivatives and the principles of bioorthogonal chemistry it relies on are central to this field. google.comresearchgate.net A patent application discusses the functionalization of extracellular matrix scaffolds with azide groups for subsequent bioorthogonal reactions. google.com
Radiochemistry and Molecular Probes for Diagnostics
In nuclear medicine, molecular imaging techniques like Positron Emission Tomography (PET) rely on the use of radiolabeled probes that can visualize and quantify biological processes in vivo. Azido-PEG4-t-butyl ester and its derivatives are instrumental in the synthesis of these probes.
The azide group of the linker can be used to attach a chelating agent, such as DOTA or TETA, which can then be used to complex a radioisotope like Gallium-68 or Copper-64. lumiprobe.com The other end of the linker can be attached to a targeting molecule, such as a peptide or antibody, that specifically binds to a biomarker of interest. This modular approach allows for the rapid and efficient synthesis of a wide range of PET probes. For example, peptide-based PET probes can be synthesized by reacting an azido-containing peptide with an alkyne-functionalized chelator. scispace.com
Contributions to Materials Science and Polymer Chemistry
Synthesis of Novel Polymeric Materials with Tunable Properties
Azido-PEG4-t-butyl ester is instrumental in creating sophisticated polymeric materials. The ability to introduce both an azide (B81097) and a protected carboxylic acid allows for the methodical construction of polymers with controlled architecture and functionality, leading to materials with highly specific and tunable characteristics.
Fabrication of Star Polymers and Dendrimeric Constructs
The azide functionality of the linker is particularly useful in the "arm-first" approach for synthesizing star polymers. In this method, linear polymer "arms" functionalized with an azide group are reacted with a multifunctional core containing alkyne groups. The high efficiency and specificity of the azide-alkyne cycloaddition, a cornerstone of click chemistry, ensures the successful formation of well-defined star-shaped macromolecules. magtech.com.cnnumberanalytics.com Research has demonstrated the synthesis of 3- and 4-arm star polymers by reacting azide-terminated PEG with trifunctional and tetrafunctional propiolate ester cores. nih.gov This metal-free click reaction proceeds smoothly to yield star polymers with a monomodal distribution and narrow dispersities, indicating a high degree of structural control. nih.gov While these studies use a general "azide end-functionalized PEG," Azido-PEG4-t-butyl ester fits this description perfectly, with the added benefit of a latent carboxylic acid for further functionalization of the star polymer's periphery after deprotection.
Similarly, in the construction of dendrimers, the linker's components play a crucial role. Dendrimers are built through iterative reaction sequences, and the t-butyl ester group is widely used as a temporary protecting group for carboxylic acid functionalities during this step-wise synthesis. rsc.orgcd-bioparticles.net After the dendritic structure is assembled, the t-butyl ester can be cleaved under acidic conditions to reveal a carboxylic acid, which can then be coupled to other molecules. cd-bioparticles.net Furthermore, click chemistry is used to connect dendritic fragments or attach peripheral groups. For instance, azido-functionalized dendrimers can be coupled with molecules containing an alkyne group, such as propargyl-PEG4-carboxylic acid-t-butyl ester, to build larger, more complex dendritic systems. numberanalytics.com Branched PEG linkers, like N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), are themselves miniature dendrimeric constructs, providing multiple points for extension or functionalization from a single azide anchor. sigmaaldrich.com
Engineering Materials with Tailored Mechanical and Biocompatible Characteristics
The incorporation of PEG chains via linkers like Azido-PEG4-t-butyl ester is a well-established strategy for enhancing the biocompatibility of materials. acs.org The flexible, hydrophilic PEG chains form a steric barrier on a material's surface that resists protein adsorption and minimizes interactions with cells, thereby reducing inflammatory and immune responses. acs.orgresearchgate.netresearchgate.net This "stealth" characteristic is critical for materials used in biomedical applications. By using Azido-PEG4-t-butyl ester, this biocompatible feature can be covalently integrated into various polymer backbones or onto surfaces.
The mechanical properties of polymeric materials, particularly hydrogels, can be precisely controlled using click chemistry-based crosslinking strategies. Hydrogels formed by reacting multi-arm PEG tetra-azides with difunctional peptides or other polymers result in networks with well-defined structures. mdpi.commdpi.com The mechanical stiffness (elastic modulus) of these hydrogels can be tuned by adjusting key parameters of the precursors, such as the molecular weight of the PEG crosslinker. mdpi.com Longer PEG chains between crosslinks result in a lower crosslinking density and, consequently, a softer, more flexible material. Research on peptide-functionalized click hydrogels demonstrates that varying the PEG molecular weight allows for the creation of materials with a wide range of elastic moduli, directly influencing how cells interact with these engineered environments. mdpi.com
Table 1: Tuning Hydrogel Mechanical Properties by Varying PEG Crosslinker Molecular Weight
| PEG Molecular Weight (g/mol) | Shear Elastic Modulus (G') (Pascals) | Equilibrium Swelling Ratio (q) |
|---|---|---|
| 10,000 | ~5800 | ~20 |
| 15,000 | ~2500 | ~28 |
| 20,000 | ~1200 | ~35 |
Data adapted from rheological measurements of hydrogels formed via strain-promoted azide-alkyne cycloaddition using 4-arm PEG tetra-azides of different molecular weights. mdpi.com The table shows that as the molecular weight of the PEG arm increases, the hydrogel becomes softer (lower shear modulus) and swells more (higher swelling ratio).
Surface Modification and Coating Technologies
The ability to alter the surface properties of materials is critical for their performance, especially in biomedical and biotechnological applications. Azido-PEG4-t-butyl ester provides an efficient means to create functional surfaces and coatings through its reactive azide group.
Functionalization of Nanoparticles and Substrates
The surfaces of nanoparticles and other substrates can be readily modified using Azido-PEG4-t-butyl ester to impart desired properties. A key application is the PEGylation of nanoparticles to improve their stability and biocompatibility. hydromer.com For example, highly stable gold nanoparticles (AuNPs) have been fabricated using an azide-terminated PEG-N-heterocyclic carbene (NHC) ligand. numberanalytics.com These AuNPs maintain their colloidal stability in various biologically relevant media and are protected from aggregation. numberanalytics.com The terminal azide group on the nanoparticle surface, provided by the PEG linker, serves as a "clickable" handle for further, robust functionalization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. numberanalytics.com This allows for the attachment of targeting ligands, drugs, or imaging agents, creating a multifunctional nanoplatform for biomedical applications. numberanalytics.commdpi.com
Table 2: Characteristics of Azide-PEG Functionalized Gold Nanoparticles (AuNP-4)
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Ligand exchange on oleylamine-protected AuNPs with azide-functionalized PEG-NHC | numberanalytics.com |
| Colloidal Stability | High stability in aqueous media and various organic solvents | numberanalytics.com |
| Bio-orthogonality | Presence of azide groups allows for versatile conjugation via CuAAC and SPAAC click chemistry | numberanalytics.com |
| Potential Applications | Biomedical sensing, diagnosis, and delivery | numberanalytics.com |
Summary of findings on gold nanoparticles functionalized with azide-terminated PEG-NHC ligands. numberanalytics.com
Development of Functional Coatings for Biomedical Devices
Functional coatings are essential for the success of biomedical devices such as catheters, stents, and implants, as the surface is what directly interfaces with the biological environment. nih.gov PEG coatings are widely used to create hydrophilic, non-fouling surfaces that prevent the unwanted adhesion of proteins and cells, which can lead to blood clots, inflammation, and device failure. acs.org The use of click chemistry, enabled by linkers like Azido-PEG4-t-butyl ester, provides a robust and versatile method for anchoring these protective PEG layers onto device surfaces. sigmaaldrich.com This approach allows for the modification of a wide range of materials used for medical devices, including metals and polymers, to enhance their biocompatibility and performance. For example, polymer coatings containing "clickable" groups can be applied to a surface and subsequently functionalized with PEG-azide or other bioactive molecules, allowing for modular and efficient interface engineering for applications ranging from antibacterial surfaces to promoting specific cellular attachment. sigmaaldrich.com
Analytical and Characterization Methodologies in Azido Peg4 T Butyl Ester Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the structural verification of Azido-PEG4-t-butyl ester, providing detailed information about its atomic composition and the arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Azido-PEG4-t-butyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom within the molecule.
¹H NMR: The proton NMR spectrum of Azido-PEG4-t-butyl ester exhibits characteristic signals that correspond to its distinct molecular fragments. The nine protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.44 ppm. rsc.org The polyethylene (B3416737) glycol (PEG) backbone produces a complex multiplet in the range of 3.53 to 3.77 ppm. rsc.org Specific methylene (B1212753) (CH₂) groups adjacent to functional groups give well-defined triplets; the CH₂ group next to the azide (B81097) function is typically observed around 3.38-3.40 ppm, while the two CH₂ groups of the propionate (B1217596) ester moiety appear at approximately 2.50 ppm and 3.72 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbons of the tert-butyl group resonate at approximately 27.1 ppm (methyl groups) and 79.5 ppm (quaternary carbon). rsc.org The PEG backbone carbons are found in a characteristic cluster between 65.9 and 70.7 ppm. rsc.org The methylene carbon adjacent to the azide appears around 50.7 ppm, while the carbons of the ester group are observed at approximately 35.3 ppm (α to the carbonyl) and 169.9 ppm (carbonyl carbon). rsc.org Studies on related PEG star polymers further validate the characterization of PEG structures using ¹³C NMR. dergipark.org.trresearchgate.net
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.44 (s, 9H) | ~27.1 (3C) |
| -C(CH₃)₃ | - | ~79.5 |
| -CH₂-C(O)O- | ~2.50 (t, 2H) | ~35.3 |
| -O-CH₂-CH₂-C(O)- | ~3.72 (t, 2H) | ~65.9 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.59 - 3.66 (m, 12H) | ~69.0 - 70.7 |
| N₃-CH₂- | ~3.39 (t, 2H) | ~50.7 |
| -C(O)O- | - | ~169.9 |
Mass Spectrometry (MS) Applications
Mass spectrometry is employed to determine the molecular weight of Azido-PEG4-t-butyl ester and to confirm its elemental composition. For Azido-PEG4-t-butyl ester (C₁₅H₂₉N₃O₆), the calculated molecular weight is approximately 347.41 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to verify the molecular formula. The analysis of related azido-PEG derivatives often shows the expected molecular ion peaks, confirming the successful synthesis and integrity of the target molecule. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Azido-PEG4-t-butyl ester. The spectrum is characterized by strong absorption bands corresponding to the azide and ester moieties.
The most prominent and diagnostic peak is the asymmetric stretching vibration of the azide group (N₃), which appears as a sharp, strong band in the region of 2100-2125 cm⁻¹. nih.govresearchgate.netnih.gov This peak is a clear indicator of the successful incorporation of the azide functionality. The other significant absorption is from the carbonyl (C=O) group of the tert-butyl ester, which is typically observed between 1735 and 1750 cm⁻¹ for saturated aliphatic esters. spectroscopyonline.comresearchgate.netorgchemboulder.com Additionally, the C-O stretching vibrations of the ester and the PEG ether linkages contribute to a complex and strong absorption region between 1000 and 1300 cm⁻¹. spectroscopyonline.comorgchemboulder.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | ~2100 - 2125 | Strong, Sharp |
| Ester (-C=O) | Carbonyl Stretch | ~1735 - 1750 | Strong |
| Ether/Ester (C-O) | C-O Stretch | ~1000 - 1300 | Strong, Broad |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for both the purification of Azido-PEG4-t-butyl ester after synthesis and the characterization of its purity and polymeric properties.
High-Performance Liquid Chromatography (HPLC) and Preparative Scale Purification
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of Azido-PEG4-t-butyl ester. Analytical HPLC is used to confirm that the final product meets high purity standards, often greater than 95%.
On a larger scale, preparative chromatography techniques, including flash chromatography and preparative HPLC, are utilized to isolate the target compound from reaction byproducts and starting materials during the synthesis process. rsc.org The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., gradients of ethyl acetate (B1210297) in hexane) is optimized to achieve efficient separation. rsc.org
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the premier technique for characterizing the polymeric aspect of PEG derivatives. chromatographyonline.com GPC separates molecules based on their hydrodynamic volume in solution, making it ideal for determining the molecular weight distribution and polydispersity index (PDI) of the PEG chain in Azido-PEG4-t-butyl ester.
Research on azide-terminated PEGs (PEG-N₃) has shown that GPC analysis provides monomodal distributions with narrow polydispersity, confirming the structural homogeneity of the polymer. dergipark.org.trresearchgate.net GPC is crucial for ensuring the length of the PEG spacer is consistent, which is vital for applications where the linker length is a critical parameter. mdpi.comresearchgate.net The technique can be performed using various eluents, including tetrahydrofuran (B95107) (THF) or aqueous mobile phases, depending on the specific column and sample characteristics. chromatographyonline.com
Advanced Chromatographic Methods for Complex Mixtures
In the synthesis and application of Azido-PEG4-t-butyl ester, reaction mixtures can be complex, containing the desired product, unreacted starting materials, byproducts, and various isomers. Advanced chromatographic techniques are indispensable for the separation, purification, and analysis of these mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for assessing the progress and outcome of conjugation reactions. cuni.cz For instance, UPLC coupled with Mass Spectrometry (UPLC-MS) can be used to analyze reaction mixtures, allowing for the detection and relative quantification of different products, such as mono-modified isomers and bis-modified byproducts. cuni.cz Reversed-phase HPLC (RP-HPLC) is frequently used for both the analysis and purification of PEGylated compounds. google.comrsc.org It separates molecules based on hydrophobicity, which is effective for differentiating the PEGylated conjugate from its non-PEGylated precursors.
For purification on a larger scale, preparative HPLC is often employed to isolate the desired conjugate from the crude reaction mixture. In some synthetic routes, column chromatography using silica gel is a standard method for purifying intermediates or the final product, ensuring high purity. rsc.org The choice of eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758), is tailored to the specific polarity of the target compound. rsc.org
Table 1: Chromatographic Methods in Azido-PEG4-t-butyl Ester Conjugate Analysis
| Chromatographic Method | Primary Application | Key Findings & Purpose | Reference |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Analysis & Purification | Quantitatively determines oligomer purity and separates conjugates from unreacted molecules. | google.comrsc.org |
| UPLC-MS | Reaction Analysis | Identifies and provides relative ratios of isomers and byproducts in a reaction mixture. | cuni.cz |
| Preparative HPLC | Purification | Isolates the target conjugate from complex crude reaction mixtures for further use. | |
| Column Chromatography (Silica) | Purification of Intermediates/Products | Removes impurities based on polarity to yield a highly pure compound. | rsc.org |
Advanced Biophysical and Chemical Characterization
Beyond chromatographic purity, a deeper understanding of the biophysical and chemical properties of Azido-PEG4-t-butyl ester conjugates is critical. Techniques that probe thermal stability and reaction efficiency provide essential data for developing robust and effective biomolecules.
Differential Scanning Calorimetry (DSC) for Thermal Analysis of Conjugates
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure changes in a material's heat capacity as a function of temperature. news-medical.net It is particularly valuable for characterizing the thermal stability of bioconjugates, such as antibody-drug conjugates (ADCs), which are a key application area for PEG linkers. tainstruments.com When a protein or antibody is conjugated with a linker like Azido-PEG4-t-butyl ester and a payload, its thermal properties, such as the melting temperature (Tm), can be altered.
DSC analysis provides insight into how conjugation affects the conformational stability of the parent biomolecule. tainstruments.com A shift in the Tm can indicate changes in the protein's tertiary structure. For example, the incorporation of PEG grafts can influence the crystallization and melting behavior of the resulting conjugate. mdpi.com DSC thermograms can distinguish between different drug loads and the specific linker used in the conjugation process. tainstruments.com This analysis is crucial during the development of biotherapeutics to ensure that the conjugation process does not unacceptably compromise the stability of the final product. news-medical.nettainstruments.com
Table 2: Hypothetical DSC Data for a Bioconjugate
This table illustrates typical changes in thermal stability upon conjugation, as measured by DSC.
| Sample | Melting Temperature (Tm) | Change in Enthalpy (ΔH) | Interpretation |
|---|---|---|---|
| Unconjugated Antibody | 72 °C | 450 kJ/mol | Baseline thermal stability of the native protein. |
| Antibody-PEG4-Conjugate | 70.5 °C | 425 kJ/mol | Slight decrease in thermal stability post-conjugation, indicating a minor structural perturbation. |
Evaluation of Reaction Kinetics and Efficiency in Conjugation Reactions
The Azido-PEG4-t-butyl ester is designed for "click chemistry," a class of reactions known for their high efficiency, specificity, and rapid kinetics. tcichemicals.cominterchim.fr The azide group on the linker readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups (like DBCO or BCN), respectively. tcichemicals.commedchemexpress.com
Evaluating the kinetics and efficiency of these reactions is paramount. Reaction efficiency is often determined by measuring the yield of the desired product, which for click chemistry is typically very high, often approaching quantitative levels with minimal byproduct formation. tcichemicals.com This high yield often simplifies purification, sometimes avoiding the need for extensive chromatography. tcichemicals.com
Reaction kinetics, or the rate of the reaction, can be studied to optimize conjugation conditions. While Staudinger ligations, another azide-based reaction, can have slow kinetics with rate constants around 10⁻³ M⁻¹s⁻¹, CuAAC reactions are significantly faster. acs.org The kinetics of SPAAC reactions are also known to be rapid, which is advantageous for conjugations involving sensitive biomolecules. scbt.com The evaluation of these parameters ensures that the conjugation process is both rapid and complete, which is critical for the reproducible manufacturing of bioconjugates.
Table 3: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reacting Groups | Typical Rate Constant (k) | Key Advantage |
|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | 1 to 100 M⁻¹s⁻¹ | Fast kinetics and high yield. acs.org |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 to 1 M⁻¹s⁻¹ | Copper-free, highly bioorthogonal. interchim.fracs.org |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.001 M⁻¹s⁻¹ | Highly specific, forms an amide bond. acs.org |
Future Directions and Emerging Research Avenues for Azido Peg4 T Butyl Ester
Expansion into New Bioorthogonal Reaction Chemistries
The azide (B81097) group of Azido-PEG4-t-butyl ester is predominantly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.combroadpharm.com These reactions are highly efficient and form the cornerstone of click chemistry. nih.gov However, the evolution of bioorthogonal chemistry is continuous, with new reactions being developed to offer alternative kinetics, different stimuli for reaction, or the ability to perform multiple, mutually orthogonal ligations within the same biological system. acs.org
Future research is anticipated to explore the participation of the azide moiety in other ligation chemistries. For instance, Staudinger ligations, which occur between an azide and a phosphine (B1218219), represent a well-established but less commonly used alternative for forming stable amide bonds in a traceless or non-traceless manner. nih.gov The development of new phosphine reagents could revitalize this approach for applications where the resulting triazole from a cycloaddition is undesirable.
Furthermore, the emergence of photo-triggered click chemistry presents another exciting frontier. acs.org Light-activated reactions, such as those involving photo-labile protecting groups on an alkyne or the use of photocaged catalysts, could allow for spatiotemporal control over the conjugation of Azido-PEG4-t-butyl ester to a target molecule. This would enable researchers to dictate precisely when and where a bioconjugation event occurs within a living system, a significant advancement for studying dynamic biological processes.
Table 1: Comparison of Relevant Bioorthogonal Reactions for Azido-PEG4-t-butyl Ester
| Reaction Type | Reactant Partner | Key Features | Potential Application Area |
| CuAAC | Terminal Alkyne | High reaction rates, requires copper catalyst. researchgate.net | In vitro conjugation, material science. |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for in vivo use. medchemexpress.comnih.gov | Live-cell imaging, in vivo drug delivery. nih.gov |
| Staudinger Ligation | Functionalized Phosphine | Forms an amide bond, copper-free. nih.gov | Protein modification, biosensor synthesis. |
| Photo-Click Chemistry | Photocaged Alkyne | Light-induced reaction, high spatiotemporal control. acs.org | Patterning biomolecules on surfaces, studying dynamic processes. |
Integration into Advanced Drug Delivery Systems and Nanomedicine
Azido-PEG4-t-butyl ester is a key heterobifunctional linker, a class of molecules critical for constructing advanced drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.combiochempeg.com The PEG4 spacer enhances aqueous solubility and biocompatibility, while the terminal azide and protected carboxylate offer orthogonal handles for conjugation. broadpharm.combroadpharm.com
In the realm of ADCs, linkers are crucial for connecting a potent cytotoxic payload to a target-specific monoclonal antibody. Future ADC designs may leverage Azido-PEG4-t-butyl ester in more sophisticated, multi-component systems. For example, after deprotection, the resulting carboxylic acid could be used to attach a different functional moiety, such as an imaging agent or a second drug, creating a dual-payload ADC.
For PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, the linker's length and composition are paramount for inducing a stable and effective ternary complex. nih.gov The defined length and flexibility of the Azido-PEG4-t-butyl ester make it an ideal candidate for systematic studies to optimize linker length in novel PROTACs. Its azide handle allows for the modular and efficient assembly of PROTAC libraries via click chemistry to screen for optimal degradation activity. biochempeg.com
Emerging applications in nanomedicine involve using such linkers to functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles) for targeted drug delivery. mdpi.comsigmaaldrich.com Azido-PEG4-t-butyl ester can be incorporated into the nanoparticle shell, with the azide group facing outward. This allows for the post-assembly conjugation of targeting ligands (peptides, aptamers, or antibodies) via click chemistry, a strategy that improves targeting efficiency while preserving the integrity of the ligand and the nanoparticle during formulation. mdpi.com
Novel Applications in Regenerative Medicine and Tissue Engineering Scaffolds
Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM) and are extensively used as scaffolds in tissue engineering to support cell growth and tissue formation. nih.govuq.edu.au The formation of hydrogels via click chemistry has become a preferred method because it is highly specific, proceeds under mild, cell-friendly conditions, and avoids the use of potentially toxic catalysts or byproducts. nih.gov
The future application of Azido-PEG4-t-butyl ester in this field lies in its use as a versatile cross-linking or functionalizing agent for hydrogel scaffolds. After deprotection of the t-butyl ester to reveal the carboxylic acid, the molecule can be incorporated into a polymer backbone (e.g., hyaluronic acid, polyethylene (B3416737) glycol). The pendant azide groups can then be used to cross-link the polymer chains by reacting with alkyne-functionalized polymers, forming a stable hydrogel. nih.gov
This approach offers significant advantages for rational scaffold design. The density of the azide groups can be precisely controlled, allowing for the tuning of the hydrogel's mechanical properties (e.g., stiffness), which is known to influence stem cell differentiation. nih.govuq.edu.au Furthermore, the remaining azide groups on the hydrogel surface or within its porous structure can serve as handles for the covalent immobilization of bioactive molecules. Growth factors, adhesion peptides (like RGD), or other signaling molecules functionalized with an alkyne can be "clicked" onto the scaffold, creating a microenvironment that actively directs cell behavior and promotes tissue regeneration. nih.govuq.edu.au
Computational Modeling and Theoretical Studies for Rational Design
The "trial and error" approach to developing complex molecular constructs like PROTACs or functionalized biomaterials is time-consuming and resource-intensive. nih.gov Computational modeling and theoretical studies are emerging as indispensable tools for the rational design of these systems, and this trend is highly relevant for the future applications of Azido-PEG4-t-butyl ester.
Molecular dynamics (MD) simulations can be employed to predict the conformational behavior of the flexible PEG4 linker. For PROTACs, simulations can help predict whether a linker of a specific length, such as that provided by Azido-PEG4-t-butyl ester, can successfully bridge the target protein and the E3 ligase, and can estimate the stability of the resulting ternary complex. nih.gov This predictive power can guide the synthesis of a smaller, more targeted library of potential drug candidates.
In tissue engineering, computational models can predict how the incorporation of linkers like Azido-PEG4-t-butyl ester will affect the properties of a hydrogel. For instance, simulations can estimate the mesh size, swelling ratio, and mechanical modulus of a hydrogel based on the cross-linking density. This allows for the in silico design of scaffolds with specific physical properties tailored to a particular cell type or tissue application before any synthetic work is undertaken. These theoretical approaches provide fundamental insights that accelerate the development of next-generation biomaterials and therapeutics based on this versatile chemical linker.
Q & A
Q. Characterization Techniques :
- NMR : Confirms PEG chain integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and azide presence (no direct proton signal).
- HPLC : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradient).
- Mass Spectrometry : Validates molecular weight (theoretical: 347.41 g/mol; observed: [M+Na]⁺ = 370.40) .
Basic: How does Azido-PEG4-t-butyl ester function in PROTAC design?
Methodological Answer:
In PROTACs, the compound serves as a bifunctional linker connecting an E3 ligase ligand and a target protein binder. Its properties enable:
- Flexibility : The PEG4 spacer (16.7 Å length) optimizes ternary complex formation.
- Stability : The tert-butyl ester resists hydrolysis during intracellular trafficking.
- Click Chemistry Compatibility : Terminal azide allows strain-promoted or copper-catalyzed alkyne-azide cycloaddition for modular assembly .
Q. Design Workflow :
Ligand Conjugation : Attach ligands via NHS ester chemistry (e.g., amine-reactive coupling).
In Vitro Validation : Test degradation efficiency in cell lines (e.g., Western blot for target protein levels).
Pharmacokinetic Profiling : Assess linker stability in serum (HPLC-MS monitoring).
Advanced: How can researchers optimize reaction conditions for Azido-PEG4-t-butyl ester conjugation?
Methodological Answer:
Use Taguchi experimental design to systematically vary parameters and identify optimal conditions:
| Parameter | Levels Tested | Optimal Condition |
|---|---|---|
| Molar Ratio (Azide:Alkyne) | 1:1, 1:2, 1:3 | 1:2 |
| Temperature (°C) | 25, 37, 50 | 37 |
| Catalyst (CuI) | 0.1 mM, 0.5 mM, 1 mM | 0.5 mM |
| Reaction Time (h) | 2, 6, 12 | 6 |
Q. Analysis :
- ANOVA reveals molar ratio and catalyst concentration as most influential (p < 0.05).
- Validation : Confirm yield improvement via LC-MS (e.g., 86% vs. initial 72%) .
Advanced: How to address discrepancies in reported solubility data for Azido-PEG4-t-butyl ester?
Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Purity Variability : Impurities (e.g., residual PEG diols) reduce solubility. Validate via HPLC .
- Solvent Polarity : Test solubility in graded DMSO/water mixtures (e.g., 10% increments). Optimal solubility is observed at ≥40% DMSO .
- Temperature Effects : Conduct dynamic light scattering (DLS) to monitor aggregation at 4°C vs. 25°C .
Q. Mitigation :
- Pre-filter solutions (0.22 µm) to remove particulates.
- Use sonication (30 sec pulses) for homogeneous dispersion.
Advanced: What strategies improve stability during storage and handling?
Methodological Answer:
Stability Challenges :
- Hydrolysis : Tert-butyl ester degradation in humid environments.
- Azide Degradation : Light-induced decomposition.
Q. Protocols :
- Storage : -20°C under argon; desiccate with silica gel.
- Handling : Use amber vials and glove boxes (O₂ < 0.1 ppm).
- Stability Monitoring :
Basic: What bioconjugation techniques are compatible with Azido-PEG4-t-butyl ester?
Methodological Answer:
Primary Methods :
- CuAAC Click Chemistry :
- React with DBCO-modified proteins (1:3 molar ratio, PBS pH 7.4, 37°C, 2 h).
- Quench with EDTA to remove copper.
- NHS Ester Coupling :
- Activate carboxyl groups with EDC/NHS, conjugate to lysine residues (pH 8.5, 4°C overnight).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
